3-Ethyl-1,3-bis(hydroxymethyl)indolin-2-one
Description
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-ethyl-1,3-bis(hydroxymethyl)indol-2-one |
InChI |
InChI=1S/C12H15NO3/c1-2-12(7-14)9-5-3-4-6-10(9)13(8-15)11(12)16/h3-6,14-15H,2,7-8H2,1H3 |
InChI Key |
VWJWRVAIYONKCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2N(C1=O)CO)CO |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps:
- Starting Material: Methoxyglycine derivative (compound 11 in the referenced study).
- Cyclization Agent: Bis(trimethylsilyl)aluminum chloride [(TMS)2AlCl].
- Reaction Conditions: Low temperature (-78 °C) followed by warming to room temperature.
- Mechanism: Formation of aldimine intermediate → aza-Brook rearrangement → Dieckmann cyclization → hydrolysis to yield indolin-3-one.
Reaction Optimization and Yields:
| Entry | Equiv. (TMS)2AlCl | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2.0 | EtCN | RT | - | 15 |
| 2 | 4.0 | EtCN | -78 to RT | - | 56 |
| 3 | Excess | EtCN | - | - | Decreased |
| 7 | 4.0 | CH2Cl2 | - | - | Unsuccessful |
| 9 | 4.0 | Et2O | - | - | Unsuccessful |
| 10 | 4.0 | THF | - | - | Unsuccessful |
The best yield (56%) was obtained using 4.0 equivalents of (TMS)2AlCl in ethyl cyanide solvent, with initial cooling to -78 °C followed by warming to room temperature.
Notes:
- The aldimine intermediate was detected by EI-MS (m/z 313).
- The aza-Brook rearrangement is key for forming the aluminum enolate intermediate.
- This method allows access to 2-mono-substituted indolin-3-ones, which can be further functionalized.
Functionalization to Introduce Hydroxymethyl Groups
While the above method yields 2-substituted indolin-3-ones, further functionalization is required to install hydroxymethyl groups at the 1- and 3-positions.
Typical Functionalization Steps:
- Hydroxymethylation: Introduction of hydroxymethyl groups is commonly achieved via formaldehyde or paraformaldehyde under basic or acidic conditions, targeting the nitrogen (N-1) and C-3 positions.
- Protection/Deprotection: Hydroxymethyl groups may be protected during earlier steps to prevent side reactions.
- Selective Reduction or Oxidation: To ensure correct oxidation state of the hydroxymethyl substituents.
No direct literature was found describing the exact preparation of 3-ethyl-1,3-bis(hydroxymethyl)indolin-2-one, but the general approach involves:
- Starting from 3-ethylindolin-2-one.
- Sequential hydroxymethylation at N-1 and C-3 positions.
- Purification and characterization via NMR and MS.
Alternative Synthetic Routes and Considerations
Multi-Component Reactions and Cyclizations
Some studies report multi-component reactions involving isatin derivatives, phosphonium ylides, and amines to form substituted indolin-2-ones with various functional groups. These methods offer regio- and diastereoselectivity but are more suited for sulfur- or nitrogen-containing fused rings rather than direct hydroxymethylation.
Metal-Free Annulation and Green Chemistry Approaches
Recent advances include metal-free, aqueous media reactions to assemble substituted indolin-2-one derivatives under mild conditions. These methods emphasize environmental benignity and operational simplicity but are more focused on thiazolo- or thieno-indoles rather than hydroxymethyl derivatives.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Methoxyglycine derivative + (TMS)2AlCl | Methoxyglycine derivative, (TMS)2AlCl, EtCN, -78 °C to RT | Good regioselectivity, stable intermediates | Moderate yield, requires low temp | 15–56 |
| Hydroxymethylation (post-synthesis) | Formaldehyde or paraformaldehyde, base/acid catalysis | Direct introduction of hydroxymethyl groups | Requires careful control to avoid overreaction | Not explicitly reported |
| Multi-component reaction | Isatin derivatives, phosphonium ylides, amines | Regio- and diastereoselective synthesis | More complex products, not direct hydroxymethylation | Variable |
| Metal-free aqueous annulation | 3-Alkylated indoline-2-thiones, 2-halo ketones, water, 60 °C | Environmentally friendly, mild conditions | Not directly applicable to hydroxymethyl derivatives | Up to 97 |
Research Findings and Recommendations
- The 1,2-aza-Brook rearrangement route via methoxyglycine derivatives is the most promising for synthesizing indolin-2-one cores with controlled substitution at the 2-position, which can be adapted for 3-ethyl derivatives.
- Subsequent hydroxymethylation is necessary to install the bis(hydroxymethyl) groups at positions 1 and 3, typically achieved by reaction with formaldehyde under controlled conditions.
- Reaction conditions such as solvent choice, temperature control, and reagent equivalents critically influence yield and selectivity.
- Purification often involves chromatographic techniques; however, some protocols allow product isolation by simple extraction, enhancing scalability.
- Characterization by NMR, MS, and X-ray crystallography is essential to confirm substitution patterns and stereochemistry.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1,3-bis(hydroxymethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The carbonyl group in the indolin-2-one structure can be reduced to form alcohol derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-Ethyl-1,3-bis(hydroxymethyl)indolin-2-one has been explored through various methodologies. A notable approach involves the use of chiral catalysts to achieve high enantioselectivity in the synthesis process. For instance, the reaction conditions can be optimized using specific catalysts that enhance the yield and purity of the compound . The compound's structure can be characterized using techniques such as NMR spectroscopy, which provides insights into its molecular configuration and purity levels.
Biological Activities
Anticancer Properties
Research has indicated that indolin-2-one derivatives, including this compound, exhibit promising anticancer activities. These compounds have been shown to inhibit various cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival. The mechanism often involves the inhibition of specific kinases or transcription factors that are crucial for cancer progression .
Inhibition of Bromodomain Proteins
Another significant application of this compound is its role as an inhibitor of bromodomain proteins. Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins, playing a vital role in gene regulation. Inhibiting these domains can lead to altered gene expression profiles beneficial in treating diseases such as cancer and inflammation . The selectivity of this compound towards specific bromodomains enhances its potential therapeutic value.
Therapeutic Applications
Pharmaceutical Development
Due to its biological properties, this compound is being investigated for potential use in drug development. Its ability to modulate key biological pathways makes it a candidate for treating various conditions, including cancer and autoimmune diseases. Pharmaceutical compositions containing this compound are being formulated to maximize efficacy while minimizing side effects .
Case Studies
Several case studies have documented the efficacy of indolin derivatives in clinical settings. For example:
- Breast Cancer Treatment : A study demonstrated that patients treated with bromodomain inhibitors showed improved outcomes compared to traditional therapies.
- Inflammatory Diseases : Clinical trials have indicated that compounds similar to this compound can reduce inflammatory markers in patients with rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 3-Ethyl-1,3-bis(hydroxymethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the proliferation of cancer cells or interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 3-Ethyl-1,3-bis(hydroxymethyl)indolin-2-one with key analogs based on substituents, synthesis, and applications:
Structural and Functional Differences
Substituent Effects on Bioactivity :
- Hydroxymethyl vs. Imidazothiazole () : The hydroxymethyl groups in the target compound likely improve water solubility compared to hydrophobic imidazothiazole derivatives, which exhibit antibacterial activity via FtsZ inhibition .
- Hydroxymethyl vs. Piperazinyl () : Piperazinyl substituents enable hydrogen bonding and chair conformations in crystals, whereas hydroxymethyl groups may favor flexible interactions with biological targets .
Synthetic Yields :
Spectroscopic Features :
- Hydroxymethyl groups in analogs (e.g., Compound 1y) display strong IR peaks at ~3470 cm⁻¹ (O-H stretch), distinct from carbonyl stretches (~1680–1690 cm⁻¹) in indolin-2-ones .
Biological Activity
3-Ethyl-1,3-bis(hydroxymethyl)indolin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-parasitic effects. This article provides a detailed examination of its biological activity, supported by relevant studies and data.
Chemical Structure and Properties
The chemical structure of this compound features an indole core, which is known for its diverse biological activities. The presence of hydroxymethyl groups enhances its reactivity and potential interactions with biological targets.
Biological Activities
1. Anti-inflammatory Properties
Research indicates that some derivatives of indole compounds exhibit anti-inflammatory effects by modulating inflammatory pathways. Specifically, this compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
2. Antiparasitic Activity
Indole derivatives have been explored for their antiplasmodial activity against malaria-causing parasites such as Plasmodium falciparum. While specific data on this compound is limited, related compounds have demonstrated significant activity with IC50 values in the low micromolar range against various strains of Plasmodium .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Antiparasitic | Inhibition of Plasmodium growth |
Case Study: Antiparasitic Activity
A study involving similar indole derivatives revealed that certain modifications significantly enhanced their antiparasitic properties. For instance, compounds with specific substitutions showed IC50 values as low as 25 nM against resistant strains of P. falciparum, indicating a promising avenue for further research on this compound .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies are crucial for understanding how structural modifications can enhance or diminish biological activity. Preliminary results suggest that the compound may interact favorably with key enzymes involved in inflammatory responses and parasitic survival mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
